molecular formula C18H22N2O3S B2403029 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1207033-36-0

1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2403029
CAS RN: 1207033-36-0
M. Wt: 346.45
InChI Key: FDJFOZHCVVIUJN-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Hydrogel Formation and Properties

One study focuses on the formation of hydrogels by related urea compounds, highlighting the impact of anions on the rheology, morphology, and gelation properties. The research reveals how the identity of the anion can tune the physical properties of low molecular weight salt hydrogelators, offering insights into designing materials with specific characteristics (Lloyd & Steed, 2011).

Synthesis and Complex Formation

Another study delves into the synthesis of N-hydroxyamide-containing heterocycles, which are related to the chemical structure of interest. This research uncovers the iron(III) complex-forming tendency of certain compounds, providing valuable information for the development of new materials and catalysts (Ohkanda et al., 1993).

Directed Lithiation

Research on directed lithiation of compounds similar to the one has yielded high yields of substituted products, demonstrating the potential for creating diverse chemical structures through selective reactions (Smith et al., 2013).

Antimicrobial and Anticoccidial Activities

Investigations into the biological activities of related pyran compounds have shown significant antimicrobial and anticoccidial effects. These studies suggest potential pharmaceutical applications for compounds with similar structures (Georgiadis, 1976).

Organocatalysis

A study utilizing isonicotinic acid as a dual and biological organocatalyst for the synthesis of pyranopyrazoles, including those with methoxyphenyl groups, underscores the versatility of such compounds in green chemistry and catalysis (Zolfigol et al., 2013).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)20-17(21)19-13-18(8-10-23-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDJFOZHCVVIUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

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